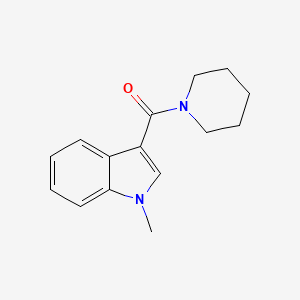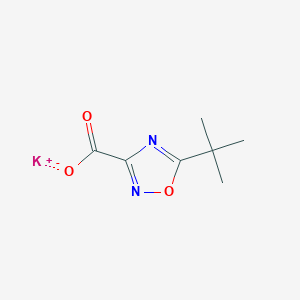
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a urea group, which contains two m-tolyl groups. m-Tolyl groups are derived from m-toluidine, an aromatic amine where the amino group is attached to the meta position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a urea group, and two m-tolyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the aromatic rings in this compound suggests that it would likely be relatively stable and possibly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
The development of a soluble conducting polymer synthesized via the reaction of specific monomers, including pyrrole derivatives, has been reported. This polymer exhibits suitable properties for electrochromic devices, as indicated by its switching ability and electronic transition characteristics suitable for such applications (Yiĝitsoy et al., 2007).
Large-Scale Synthesis of Multifunctional Pyrroles
Research has optimized the synthesis of multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles, enabling the preparation of these heterocycles in amounts exceeding 10 grams per run. These advances have opened the door to manipulating photophysical properties, including emission color and Stokes shift value, across a broad spectrum (Tasior et al., 2020).
Anion Receptors with Enhanced Affinities
The synthesis of fluorinated compounds based on 3,4-difluoro-1H-pyrrole has been explored, leading to the development of neutral anion receptors with significantly enhanced affinities for anions like fluoride, chloride, or dihydrogen phosphate. This advancement points to the potential of such compounds in sensory applications (Anzenbacher et al., 2000).
Optical Properties of Pyrrolo Derivatives
The synthesis and characterization of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been achieved, highlighting the relationship between structure and photophysical properties. These compounds exhibit strong fluorescence, moderate to large Stokes shifts, and high quantum yields, underscoring their potential in optical applications (Krzeszewski et al., 2014).
Sustainable Catalytic Pyrrole Synthesis
A sustainable approach to synthesizing pyrroles through an iridium-catalyzed process has been developed. This method allows for the deoxygenation and linkage of secondary alcohols and amino alcohols, highlighting an environmentally friendly pathway for producing pyrroles from renewable resources (Michlik & Kempe, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-6-3-8-16(12-14)21-19(23)22(18-10-5-11-20-18)17-9-4-7-15(2)13-17/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQIDFCVVSZYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2834963.png)



![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)
![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)






![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)
